![molecular formula C18H23F5O B14258682 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene CAS No. 208338-57-2](/img/structure/B14258682.png)
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions. For instance, one method involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent, followed by condensation and cyclization reactions . The reaction conditions are mild, environmentally friendly, and cost-effective, making them suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoquinones, while reduction may produce fluorinated cyclohexyl derivatives .
Scientific Research Applications
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pharmaceuticals like pantoprazole.
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Utilized in the production of liquid crystals.
Uniqueness
5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene is unique due to its specific combination of fluorine atoms and cyclohexyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
208338-57-2 |
|---|---|
Molecular Formula |
C18H23F5O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[difluoro-(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C18H23F5O/c1-2-3-4-5-12-6-8-13(9-7-12)18(22,23)24-14-10-15(19)17(21)16(20)11-14/h10-13H,2-9H2,1H3 |
InChI Key |
ALWBMRSWQMGAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(OC2=CC(=C(C(=C2)F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


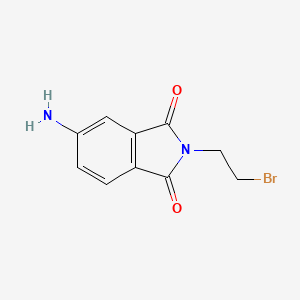
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
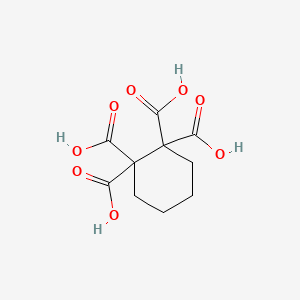
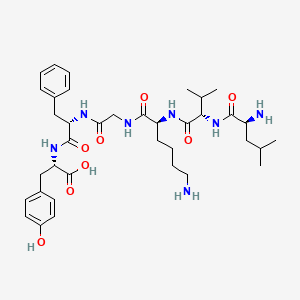
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
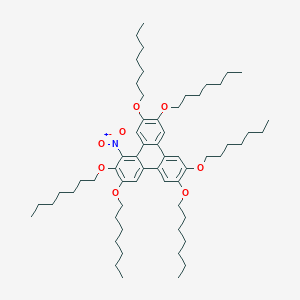
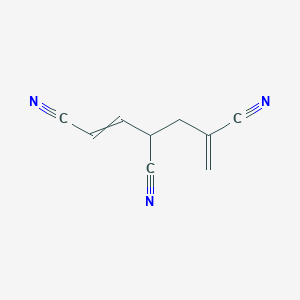
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
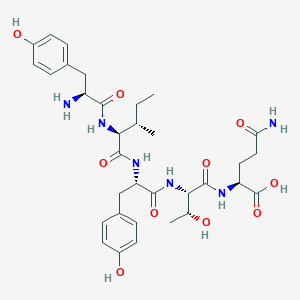
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
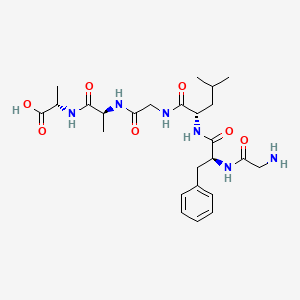
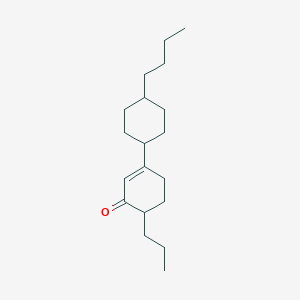
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
